Enzymatic Inhibitory Potency of SF2312 vs. PhAH Against Recombinant Human Enolase Isoforms
SF2312 demonstrates 1.4-fold greater inhibitory potency against human recombinant ENO1 and 1.5-fold greater potency against ENO2 compared to the synthetic tool compound PhAH, measured under identical assay conditions using a fluorometric NADH-linked enolase activity assay at pH 7.4 [1]. While PhAH served as the design template for SF2312, the ring-stabilized backbone of SF2312 confers enhanced binding affinity, consistent with its lower IC50 values . This quantitative difference, though modest at the enzymatic level, translates into more pronounced differential effects in cellular systems (see Evidence Item 3).
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for recombinant human enolase isoforms |
|---|---|
| Target Compound Data | SF2312: IC50 = 37.9 nM (hENO1), 42.5 nM (hENO2) |
| Comparator Or Baseline | PhAH: IC50 = 53.2 nM (hENO1), 62.3 nM (hENO2) |
| Quantified Difference | SF2312 is 1.4× more potent vs hENO1; 1.5× more potent vs hENO2 |
| Conditions | Recombinant human ENO1 and ENO2; fluorometric NADH-linked assay; pH 7.4; substrate: 2-PGA |
Why This Matters
For users transitioning from PhAH-based assays to a natural product enolase inhibitor, SF2312 provides a quantifiable potency upgrade with the same molecular target engagement, but the ring-stabilized scaffold also introduces distinct binding interactions that affect isoform selectivity and cellular activity — procurement of PhAH will not replicate SF2312 experimental outcomes.
- [1] Leonard PG, Satani N, Maxwell D, et al. SF2312 is a natural phosphonate inhibitor of enolase. Nat Chem Biol. 2016;12(12):1053-1058. Supplementary Table 1: IC50 values for SF2312 and PhAH against hENO1 and hENO2. doi:10.1038/nchembio.2195 View Source
